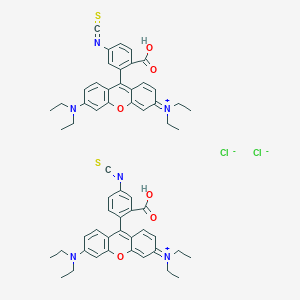

Rhodamine B isothiocyanate (mixed isomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rhodamine B isothiocyanate (RITC) is a cell-permeant fluorogenic dye most often used as a conjugate to antibodies and proteins for fluorescence detection in microscopy. It displays excitation/emission maxima of 570/595 nm, respectively, and can be used in conjunction with immunohistochemistry for multi-labeling studies. It has also been used as an anterograde and retrograde tracer in neurons and in nanoparticles to detect apoptosis.

Mécanisme D'action

Target of Action

Rhodamine B Isothiocyanate (RBITC) is primarily used as a fluorogenic dye . It is often conjugated to antibodies and proteins, serving as a fluorescent tag for fluorescence detection in microscopy . The primary targets of RBITC are therefore the proteins or antibodies to which it is conjugated.

Mode of Action

RBITC interacts with its targets (proteins or antibodies) through covalent attachment. The isothiocyanate functional group in RBITC forms a stable thiourea linkage with amino groups on proteins and other biomolecules . This interaction results in the protein or antibody being fluorescently labeled, allowing for detection and visualization in microscopy applications .

Biochemical Pathways

The exact biochemical pathways affected by RBITC depend on the specific proteins or antibodies to which it is conjugated. Instead, it serves as a tool for visualizing and tracking the behavior of its target molecules within these pathways .

Pharmacokinetics

Its bioavailability would be determined by factors such as its degree of conjugation to target molecules and the specific conditions of the experimental system .

Result of Action

The primary result of RBITC’s action is the fluorescent labeling of target proteins or antibodies. This allows for the visualization of these targets under a microscope, aiding in various biological research applications . For example, it can be used to track the movement of these molecules within cells, or to identify the presence of specific antigens in immunohistochemistry .

Action Environment

The action of RBITC can be influenced by various environmental factors. For instance, the fluorescence of RBITC is dependent on the pH of the environment . Additionally, the stability of the RBITC conjugate can be affected by temperature, with storage typically recommended at −20°C . The solvent used can also impact the fluorescence properties of RBITC .

Analyse Biochimique

Biochemical Properties

Rhodamine B isothiocyanate (mixed isomers) is commonly used as a conjugate to antibodies and proteins for fluorescence detection in microscopy . It exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence . The Rhodamine B isothiocyanate (mixed isomers)-modified Ag-deposited silica or polystyrene beads disperse well in ethanol . They are also readily coated in water with polyelectrolytes for their further derivatization with biological molecules of interest that can bind to target molecules .

Cellular Effects

Rhodamine B isothiocyanate (mixed isomers) is a cell-permeant fluorogenic dye . It can be used in conjunction with immunohistochemistry for multi-labeling studies . It has also been used as an anterograde and retrograde tracer in neurons and in nanoparticles to detect apoptosis .

Molecular Mechanism

It is known that it can bind to various biomolecules, including proteins and antibodies, which allows it to be used as a fluorescent tag . This binding can influence the function of these biomolecules, potentially leading to changes in cellular processes.

Temporal Effects in Laboratory Settings

It is known that Rhodamine B isothiocyanate (mixed isomers) exhibits a strong fluorescence signal, which can be used to track the movement and interactions of tagged biomolecules over time .

Activité Biologique

Rhodamine B isothiocyanate (RBITC), a fluorescent dye, is widely utilized in biological applications due to its cell-permeant properties and ability to serve as a molecular tool in various biochemical assays. This article explores the biological activity of RBITC, focusing on its applications in cellular imaging, drug delivery systems, and its role in apoptosis detection.

- Molecular Formula : C_21H_18ClN_3O_5S

- Molecular Weight : 536.1 g/mol

- Structure : RBITC is characterized by its isothiocyanate functional group which enhances its reactivity and binding capabilities with biomolecules.

1. Cellular Imaging

RBITC is extensively used as a fluorescent tag for various biological molecules. It has been employed in studies to visualize cellular processes, including endocytosis and apoptosis. The dye’s fluorescence allows for real-time tracking of cellular activities.

Table 1: Applications of RBITC in Cellular Imaging

2. Drug Delivery Systems

Recent studies have demonstrated the use of RBITC in drug delivery systems, particularly in targeted cancer therapies. RBITC-modified nanoparticles have shown promise in enhancing the specificity and efficacy of drug delivery.

Case Study: Doxorubicin-Loaded Nanoparticles

In a study involving doxorubicin-loaded magnetic silica nanoparticles (Dox-MagSiNs) conjugated with RBITC, researchers observed effective targeting and release of the drug in cancer cells while minimizing toxicity to normal cells. The results indicated over 50% cell death in prostate and ovarian cancer cells, showcasing the potential of RBITC in improving therapeutic outcomes.

Table 2: Efficacy of Dox-MagSiNs Conjugated with RBITC

| Cell Line | % Cell Death (with Dox-MagSiNs) | % Cell Death (without Dox-MagSiNs) |

|---|---|---|

| PC3 (Prostate) | >50% | <10% |

| A2780 (Ovarian) | >50% | <15% |

| MDAMB231 (Breast) | >125% improvement | - |

RBITC's mechanism involves its interaction with cellular components through covalent bonding, particularly with thiol groups present in proteins. This interaction facilitates the dye's uptake into cells via endocytosis, allowing for effective labeling and tracking.

Cytotoxicity and Biocompatibility

While RBITC is generally regarded as biocompatible, it exhibits cytotoxic effects at higher concentrations. Studies have shown that when used within recommended limits, RBITC does not significantly affect cell viability. However, caution is advised due to its classification as a potential irritant.

Table 3: Cytotoxicity Profile of RBITC

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 85 |

| 50 | 60 |

Propriétés

IUPAC Name |

[9-(2-carboxy-4-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H29N3O3S.2ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34;1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)22-12-9-19(30-18-36)15-25(22)29(33)34;;/h2*9-17H,5-8H2,1-4H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHFWDRVFPQJSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O.[Cl-].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H60Cl2N6O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1072.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.